(2R,5S)-4-dodecyl-2,5-dimethylmorpholine
Description
(2R,5S)-4-Dodecyl-2,5-dimethylmorpholine is a chiral morpholine derivative characterized by a 12-carbon alkyl chain (dodecyl) at the 4-position and methyl groups at the 2- and 5-positions of the morpholine ring. The stereochemistry at C2 (R) and C5 (S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. Morpholine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and supramolecular chemistry due to their versatility as catalysts, ligands, or bioactive agents. This compound’s extended alkyl chain enhances lipophilicity, making it suitable for lipid-based formulations or membrane-interacting systems .
Properties
Molecular Formula |
C18H37NO |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18+/m0/s1 |
InChI Key |
ZFZYQMQYEVIHMY-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@H](OC[C@@H]1C)C |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OCC1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R,5S)-4-dodecyl-2,5-dimethylmorpholine with three morpholine derivatives from the provided evidence, focusing on structural features, physicochemical properties, and functional roles.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity: The dodecyl chain in this compound significantly increases its hydrophobicity compared to the smaller methyl-substituted (3R,5S)-3,5-dimethylmorpholine hydrochloride. This property may enhance membrane permeability or compatibility with nonpolar solvents.
- Solubility : The hydrochloride salt form of (3R,5S)-3,5-dimethylmorpholine improves aqueous solubility, whereas the dodecyl derivative likely requires organic solvents for dissolution. The boron-containing morpholine () exhibits moderate solubility in polar aprotic solvents due to its boronate ester group.
- Thermal Stability : The boronated morpholine has a defined melting point (132–135°C) , while the dodecyl derivative’s melting point is unreported but expected to be lower due to its flexible alkyl chain. The THF-derived C22H24O4 () shows high thermal stability (melting point 373–375°C), attributed to its rigid, hydrogen-bonded crystal structure .
Stereochemical and Functional Differences
- Chirality : Both this compound and (3R,5S)-3,5-dimethylmorpholine hydrochloride have defined stereochemistry, but the positions of methyl groups differ. The 2,5-dimethyl arrangement may influence ring puckering and hydrogen-bonding capacity compared to 3,5-dimethyl analogs.
- Functional Groups: The dodecyl chain provides a nonpolar anchor, contrasting with the boronate ester in , which enables cross-coupling reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
